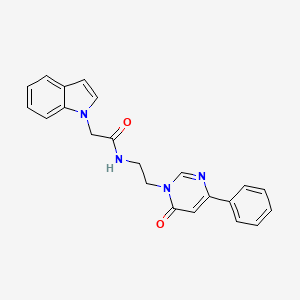
2-(1H-indol-1-yl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(1H-indol-1-yl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)acetamide" is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be used to infer possible characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related indole-containing acetamides typically involves multi-step reactions starting from basic aromatic compounds or acids. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involved indolization under Fischer conditions, followed by Japp-Klingemann method and subsequent amidification . Similarly, the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides was carried out by converting benzoic acid into various intermediates before the final reaction with different N-alkyl/aryl substituted 2-bromoacetamide . These methods suggest that the synthesis of the compound would likely involve building the indole and pyrimidinyl moieties separately before linking them through an acetamide bond.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectroscopy . For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated and confirmed by spectroscopic techniques and crystallized in the orthorhombic crystal system . These techniques would be applicable in determining the molecular structure of the compound , ensuring the correct synthesis and providing insights into its potential binding interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of indole-containing acetamides can be influenced by the substituents on the indole and the nature of the acetamide linkage. For instance, the presence of halogens on the phenyl ring of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives was found to significantly affect their antioxidant activity . This suggests that the phenylpyrimidinyl moiety in the compound of interest could also influence its reactivity and potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceutical agents. The provided papers do not directly discuss these properties for the compound , but they do highlight the importance of molecular structure in determining these properties. For example, the introduction of different substituents on the indole moiety was found to affect the antiallergic potency of N-(pyridin-4-yl)-(indol-3-yl)acetamides . Therefore, the specific substituents on the indole and pyrimidinyl groups of the compound would likely play a significant role in its physical and chemical properties.
科学的研究の応用
Antimicrobial Applications
Research has shown that derivatives of indole and related acetamides have been synthesized and evaluated for their antimicrobial potential. For instance, the synthesis of novel indolin-1-yl-N-aryl acetamides demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms, highlighting the potential of such compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015). Similarly, other studies have focused on the synthesis of heterocycles as antipyrine derivatives, showing inhibition against both Gram-positive and Gram-negative bacteria, further emphasizing the antimicrobial application of these compounds (Mohamed & El-Sayed, 2019).
Anticancer and Cytotoxic Activities
Indole derivatives have been investigated for their anticancer properties. A study revealed that compounds synthesized from indole exhibited potent anticancer activity, with specific derivatives showing strong inhibition against cancer cell lines. This suggests the utility of such compounds in cancer research and therapy development (Sharma et al., 2012). Another research effort focused on the synthesis and evaluation of indole acetamide derivatives for their cytotoxic activities, indicating the potential of these molecules as anticancer agents (AkgÜl et al., 2013).
Bioactive Properties and Biological Evaluation
The bioactive properties of indole-based compounds extend beyond antimicrobial and anticancer applications. For example, the synthesis and characterization of biologically active indole derivatives have been reported, with a focus on compounds that could inhibit tubulin, suggesting their potential in developing treatments for diseases associated with microtubule dysfunction (Knaack et al., 2001). Furthermore, indole alkaloids isolated from marine bacteria have been identified, showcasing the diversity of bioactive compounds that can be derived from natural sources and their potential applications in pharmaceutical research (Gang et al., 2013).
特性
IUPAC Name |
2-indol-1-yl-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-21(15-25-12-10-18-8-4-5-9-20(18)25)23-11-13-26-16-24-19(14-22(26)28)17-6-2-1-3-7-17/h1-10,12,14,16H,11,13,15H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQWKBREQSGNBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


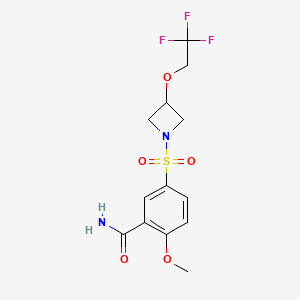
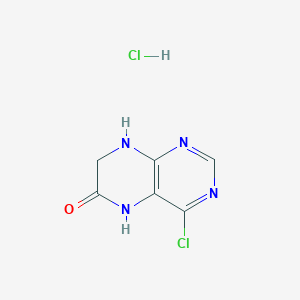
![4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline](/img/structure/B2507036.png)
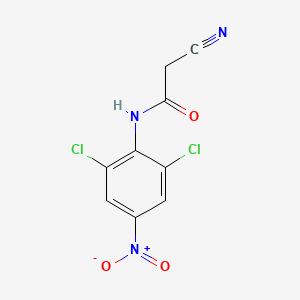
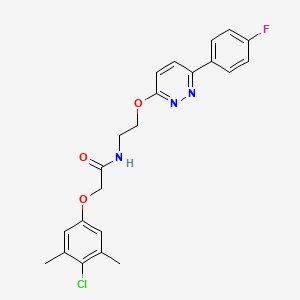
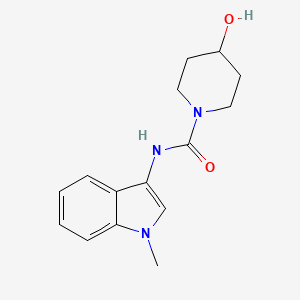
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2507041.png)

![3-Chloro-4-fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2507046.png)

![3-[({3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}amino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2507049.png)
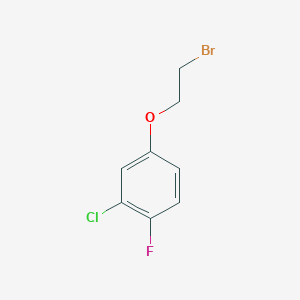
![Benzyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2507052.png)